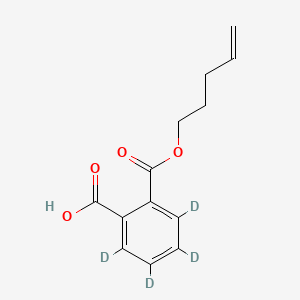
Mono(4-pentenyl)phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(4-pentenyl)phthalate-d4 is a deuterated derivative of Mono(4-pentenyl)phthalate. It is a biochemical compound with the molecular formula C13H10D4O4 and a molecular weight of 238.27 g/mol . This compound is primarily used in proteomics research and other scientific studies .
Chemical Reactions Analysis
Mono(4-pentenyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mono(4-pentenyl)phthalate-d4 is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical tool to study protein interactions, modifications, and functions. Additionally, it is used in the study of metabolic pathways and enzyme kinetics . In biology and medicine, this compound can be used to investigate the effects of deuteration on biological systems and to develop new therapeutic agents . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Mono(4-pentenyl)phthalate-d4 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it can exhibit different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of chemical reactions and the stability of intermediates. The specific molecular targets and pathways involved depend on the context of its use in research and applications .
Comparison with Similar Compounds
Mono(4-pentenyl)phthalate-d4 is unique due to its deuterated nature, which provides distinct advantages in scientific research. Similar compounds include:
Mono(4-pentenyl)phthalate: The non-deuterated version of the compound.
Di(4-pentenyl)phthalate: A related compound with two pentenyl groups.
Mono(2-ethylhexyl)phthalate: Another phthalate ester with different alkyl groups.
The uniqueness of this compound lies in its deuterium content, which can provide insights into reaction mechanisms and improve the accuracy of analytical techniques .
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-pent-4-enoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/i4D,5D,7D,8D |
InChI Key |
HYCQCFCIEMXEMJ-YBNXMSKUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC=C)[2H])[2H] |
Canonical SMILES |
C=CCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


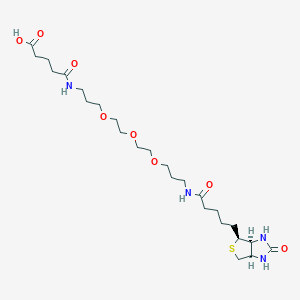
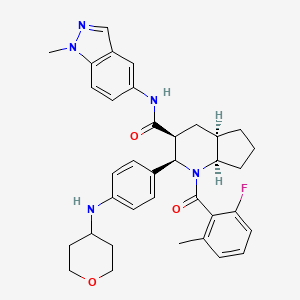
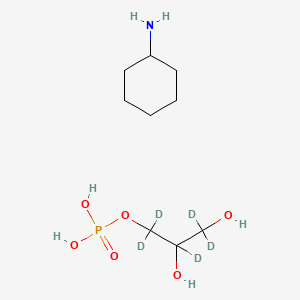
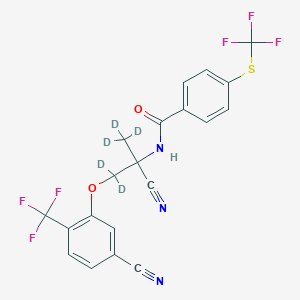
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
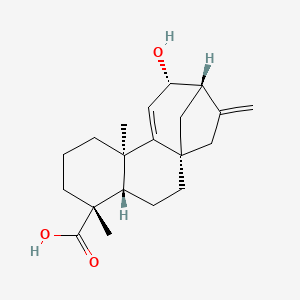
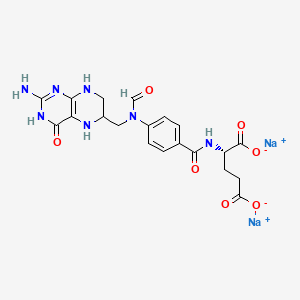

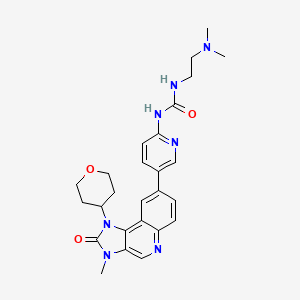
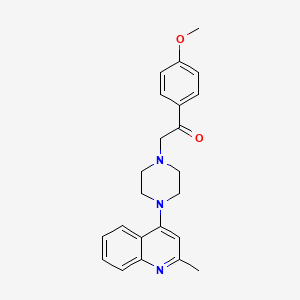
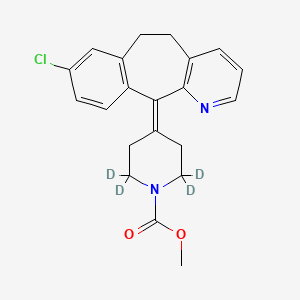
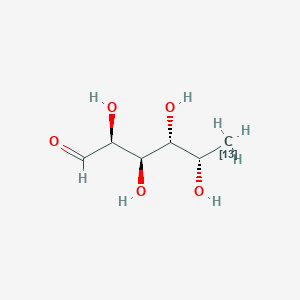
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)

